1,2,4-Tribromo-5-nitrobenzene
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Overview
Description
1,2,4-Tribromo-5-nitrobenzene is an aromatic compound characterized by the presence of three bromine atoms and one nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,4-tribromobenzene followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitration processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tribromo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Reduction Products: The primary product of reduction is 1,2,4-tribromo-5-aminobenzene.
Scientific Research Applications
1,2,4-Tribromo-5-nitrobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-tribromo-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine atoms can form halogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
1,2,3-Tribromo-5-nitrobenzene: Similar in structure but with different bromine atom positions, leading to distinct reactivity and properties.
1,3,5-Tribromo-2,4,6-trinitrobenzene: Contains additional nitro groups, making it more reactive and suitable for different applications.
Uniqueness: 1,2,4-Tribromo-5-nitrobenzene is unique due to its specific arrangement of bromine and nitro groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
89365-48-0 |
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Molecular Formula |
C6H2Br3NO2 |
Molecular Weight |
359.80 g/mol |
IUPAC Name |
1,2,4-tribromo-5-nitrobenzene |
InChI |
InChI=1S/C6H2Br3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
InChI Key |
SLZKIHPQXANDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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